molecular formula C13H18F3N3O4S B12743408 Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester CAS No. 141284-45-9

Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester

Cat. No.: B12743408
CAS No.: 141284-45-9
M. Wt: 369.36 g/mol
InChI Key: FVMIWZULNUJCTL-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonyl group, and a pyridinyl ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester typically involves multiple steps. One common method includes the reaction of 2-amino-5-(trifluoromethyl)-3-pyridine with isopropylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with propyl chloroformate to yield the final carbamate ester. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in organic solvents like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in ether solvents under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted pyridines

Scientific Research Applications

Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-amino-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
  • Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-3-pyridinyl)-, propyl ester

Uniqueness

Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

141284-45-9

Molecular Formula

C13H18F3N3O4S

Molecular Weight

369.36 g/mol

IUPAC Name

propyl N-[2-(propan-2-ylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C13H18F3N3O4S/c1-4-5-23-12(20)18-10-6-9(13(14,15)16)7-17-11(10)19-24(21,22)8(2)3/h6-8H,4-5H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

FVMIWZULNUJCTL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C(C)C

Origin of Product

United States

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